molecular formula C10H8N2O2 B1313941 4-Methyl-3-nitroquinoline CAS No. 79965-62-1

4-Methyl-3-nitroquinoline

Cat. No.: B1313941
CAS No.: 79965-62-1
M. Wt: 188.18 g/mol
InChI Key: NDKYJOLMYSCMGQ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound is stored at room temperature and is typically in a solid form .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 188.183 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular formula of C10H8N2O2 and an average mass of 188.183 Da .

Scientific Research Applications

Carcinogenicity and Cell Transformation Studies

A study by Kakunaga (1978) explored the neoplastic transformation of human diploid fibroblast cells using 4-nitroquinoline 1-oxide, a potent carcinogen. The research demonstrated that exposure to this carcinogen led to alterations in cell growth patterns and the establishment of transformed cell lines, highlighting its use in studying carcinogenesis and cell transformation processes (Kakunaga, 1978).

Chemical Reactions and Derivatives

Bunting and Meathrel (1974) conducted studies on the methylation of 4-nitroquinoline, leading to the creation of 1-methyl-4-nitroquinolinium fluorosulfonate and other derivatives. These findings are significant in the field of organic chemistry, particularly in understanding the reactions and potential applications of quinoline derivatives (Bunting & Meathrel, 1974).

Hypoxia-Selective Cytotoxins

Denny et al. (1992) synthesized and evaluated a series of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. The study provided insights into the use of nitroquinolines in targeting hypoxic cells, a key challenge in cancer therapy (Denny et al., 1992).

RNA Synthesis Inhibition

Paul, Reynolds, and Montgomery (1969) investigated the effects of 4-nitroquinoline-N-oxide on RNA synthesis. Their research indicated a marked inhibition of amino acid incorporation by polyribosomal structures, contributing to the understanding of how nitroquinolines can affect RNA synthesis in cellular models (Paul, Reynolds, & Montgomery, 1969).

Synthesis of Heterocycloquinolines

Khodair et al. (1999) focused on the synthesis of heterocyclo[c]quinolines using 4-chloro-2-methyl-3-nitroquinolines as precursors. This study contributed to the field of heterocyclic chemistry, demonstrating the versatility of nitroquinoline derivatives in synthesizing complex organic compounds (Khodair et al., 1999).

Mutagenicity in Bacteria

McCoy et al. (1981) studied 4-nitroquinoline-1-oxide in bacteria, noting its primary induction of base-substitution mutations. This research is crucial in understanding the mutagenic effects of nitroquinolines and their interaction with DNA repair enzymes (McCoy et al., 1981).

Future Directions

Quinoline and its derivatives, including 4-Methyl-3-nitroquinoline, have been the subject of extensive research due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research directions may include the development of new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of the compound. The interaction leads to the formation of reactive intermediates that can form covalent adducts with DNA, proteins, and other cellular components. These interactions are crucial for understanding the mutagenic and carcinogenic properties of this compound .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and carcinogenesis. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and activate p53 signaling pathways, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA, forming bulky adducts that interfere with DNA replication and transcription. The compound also inhibits topoisomerase I, an enzyme crucial for DNA unwinding during replication. This inhibition leads to the accumulation of DNA breaks and triggers DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can cause persistent DNA damage and long-term alterations in cellular function. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces DNA damage and mutations without significant toxicity. At high doses, it can cause severe toxicity, including liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dose level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo conjugation reactions with glutathione and other cellular nucleophiles. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound is influenced by its lipophilicity and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins. It can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-methyl-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYJOLMYSCMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495392
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79965-62-1
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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